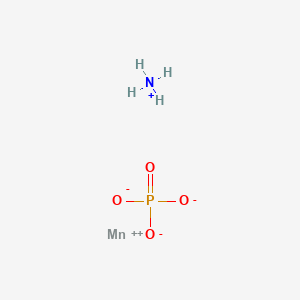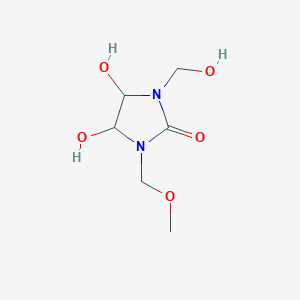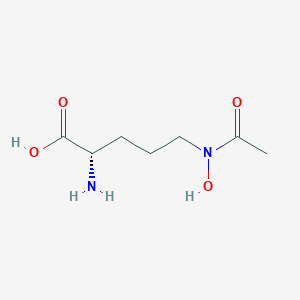
磷酸铵锰
描述
Ammonium manganese phosphate is a chemical compound with the molecular formula HMnNOP . It is also known as Manganese ammonium phosphate and has a molecular weight of 167.948 Da . It is used primarily as an inorganic pigment, often referred to as Manganese Violet . It has a vibrant purple color and was first introduced in Germany in 1868 .
Synthesis Analysis
Ammonium manganese phosphate can be synthesized via a microwave route . In one study, pure ammonium manganese phosphate hydrate (AMP) was infused with rGOx variate and four different hybrid composites were synthesized . The XRD results showed two prominent peaks, one at 2θ = 10.04° (010) and the other at 2θ = 31.3° (200) in all AMPGs .Molecular Structure Analysis
The molecular structure of ammonium manganese phosphate is complex. The functional entity corresponds to a trimer, with each monomer maintaining a conductive pore . Although the identity of the proteins between bacteria/archaea with those from plants is below 25%, the latter seem to maintain similar tertiary and quaternary structures .Chemical Reactions Analysis
Characteristic reactions of Mn²⁺ include reactions with aqueous ammonia, sodium hydroxide, hydrogen peroxide, and sodium bismuthate . In basic solutions, H2O2 oxidizes Mn (II) to Mn (IV), giving a brown precipitate . In acid solution, H2O2 becomes a reducing agent, and the MnO2 will dissolve .Physical And Chemical Properties Analysis
Ammonium manganese phosphate is a hygroscopic purple solid that absorbs moisture to form the pale-green monohydrate . It has an average mass of 167.948 Da and a mono-isotopic mass of 167.925842 Da .科学研究应用
合成和结构研究:磷酸铵锰化合物已被合成并进行了结构表征,揭示了在材料科学中具有潜在应用的复杂框架。例如,Chippindale、Cowley 和 Bond(1998 年)合成了一种新的磷酸铵锰(II)镓水合物,展示了一个三维框架,可用于晶体学和材料设计 [Chippindale、Cowley 和 Bond,1998].
沉淀和粒度控制:研究表明,可以从均相溶液中将锰沉淀为磷酸锰铵,这对于化学和环境工程中的分离过程具有影响。Reddy 和 Reddy(1977 年)探索了这个概念,以将锰与其他金属分离 [Reddy 和 Reddy,1977].
在能量存储中的应用:磷酸铵锰因其在高能超级电容器中的潜力而受到探索。Raja 等人(2020 年)合成了磷酸铵锰水合物/rGO 杂化复合材料,展示了在能量存储中具有显着的潜力,具有高比电容 [Raja 等,2020].
水处理和过滤:该化合物已用于水处理过程中,特别是用于去除水中的锰、铁和铵氮。Okoniewska 等人(2007 年)研究了它在浸渍活性炭中用于水净化的用途 [Okoniewska 等,2007].
磁性和晶体生长:研究还集中在锰(II)磷酸盐骨架的磁性上,这与材料科学和磁性应用有关。Neeraj、Noy 和 Cheetham(2002 年)探索了具有单维通道的锰(II)磷酸盐的结构和磁性 [Neeraj、Noy 和 Cheetham,2002].
环境影响研究:已经研究了该化合物在环境系统中的作用,例如它对土壤和植物健康的影响。例如,van Dijk 等人(1989 年)研究了硫酸铵(包括硫酸锰)对土壤和幼年针叶树的影响 [van Dijk 等,1989].
阻燃剂应用:磷酸铵锰已被研究用于阻燃剂中。Levchik 等人(1996 年)研究了它在部分用二氧化锰取代时增强尼龙 6 中阻燃效果的作用 [Levchik 等,1996].
未来方向
Future research could focus on the removal of phosphorus and extraction of manganese from high-phosphorus manganese ore using the ammonia-ammonium carbonate leaching method . This method is both effective and environmentally friendly . More than 99.2% phosphorus was removed and more than 83.5% of manganese was extracted by this method .
属性
IUPAC Name |
azanium;manganese(2+);phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.H3N.H3O4P/c;;1-5(2,3)4/h;1H3;(H3,1,2,3,4)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUGKDWGQPNDGX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[O-]P(=O)([O-])[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4MnNO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70889647 | |
| Record name | Phosphoric acid, ammonium manganese(2+) salt (1:1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.948 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium manganese phosphate | |
CAS RN |
15609-81-1 | |
| Record name | Phosphoric acid, ammonium manganese(2+) salt (1:1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015609811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, ammonium manganese(2+) salt (1:1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric acid, ammonium manganese(2+) salt (1:1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium manganese phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-Methylbenzo[a]pyrene](/img/structure/B91775.png)






